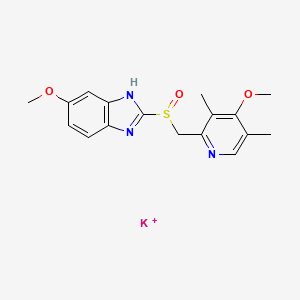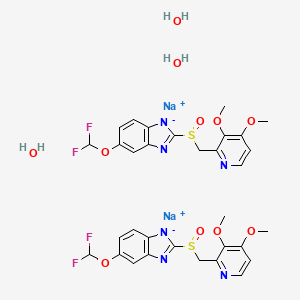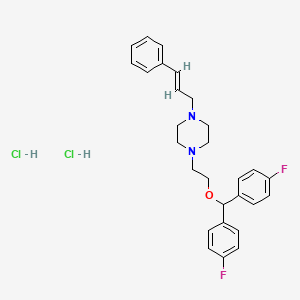
GBR-12879 dihydrochloride
Übersicht
Beschreibung
GBR 13069 dihydrochloride is a potent dopamine reuptake inhibitor with the chemical name 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenyl-2-propen-1-yl)piperazine dihydrochloride. It is known for its high affinity for dopamine transporters, making it a valuable tool in neuropharmacological research . The compound has a molecular weight of 521.48 and a molecular formula of C28H30F2N2O.2HCl .
Wissenschaftliche Forschungsanwendungen
GBR 13069 dihydrochloride has a wide range of scientific research applications:
Neuropharmacology: It is extensively used to study the dopamine system in the brain, particularly in research related to Parkinson’s disease and other neurological disorders.
Behavioral Studies: The compound is used to investigate the effects of dopamine reuptake inhibition on behavior, including locomotor activity and reward mechanisms.
Drug Development: GBR 13069 dihydrochloride serves as a reference compound in the development of new dopamine reuptake inhibitors for therapeutic use.
Biochemical Research: It is used to study the biochemical pathways involving dopamine and its role in various physiological processes.
Wirkmechanismus
GBR 13069 dihydrochloride exerts its effects by inhibiting the reuptake of dopamine into presynaptic neurons. This inhibition increases the concentration of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission. The compound binds to the dopamine transporter with high affinity, blocking the reuptake process. This mechanism is crucial for its use in studying dopamine-related functions and disorders .
Biochemische Analyse
Biochemical Properties
GBR 13069 dihydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of dopamine reuptake . It interacts with the dopamine transporter, inhibiting the reuptake of dopamine with an IC50 value of 40 nM . This compound also inhibits noradrenaline reuptake with an IC50 value of 800 nM . These interactions influence the concentration of these neurotransmitters in the synaptic cleft, thereby affecting neuronal signaling.
Cellular Effects
The effects of GBR 13069 dihydrochloride on cells are primarily related to its influence on neurotransmitter dynamics. By inhibiting the reuptake of dopamine and noradrenaline, it can increase the concentration of these neurotransmitters in the synaptic cleft . This can influence various cellular processes, including cell signaling pathways and gene expression related to these neurotransmitters. Additionally, GBR 13069 dihydrochloride stimulates locomotor activity and shows central effects in vivo .
Molecular Mechanism
The molecular mechanism of action of GBR 13069 dihydrochloride involves its binding to the dopamine transporter, thereby inhibiting the reuptake of dopamine . This leads to an increased concentration of dopamine in the synaptic cleft, which can enhance dopaminergic signaling. Similarly, its inhibition of noradrenaline reuptake can increase noradrenergic signaling .
Vorbereitungsmethoden
The synthesis of GBR 13069 dihydrochloride involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Formation of the bis(4-fluorophenyl)methanol intermediate: This is achieved through the reaction of 4-fluorobenzaldehyde with a suitable reducing agent.
Etherification: The bis(4-fluorophenyl)methanol is then reacted with 2-chloroethylamine to form the corresponding ether.
Piperazine ring formation: The ether is then reacted with piperazine to form the final product, 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenyl-2-propen-1-yl)piperazine.
Dihydrochloride salt formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial production methods for GBR 13069 dihydrochloride are similar but optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
GBR 13069 dihydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
GBR 13069 dihydrochloride is part of a class of compounds known as dopamine reuptake inhibitors. Similar compounds include:
GBR 12909: Another potent dopamine reuptake inhibitor with a slightly different chemical structure.
GBR 12783: Known for its selective inhibition of dopamine reuptake.
GBR 13098: Similar in structure and function to GBR 13069 dihydrochloride but with different pharmacokinetic properties.
The uniqueness of GBR 13069 dihydrochloride lies in its high potency and selectivity for dopamine transporters, making it a valuable tool in neuropharmacological research .
Eigenschaften
IUPAC Name |
1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylprop-2-enyl)piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30F2N2O.2ClH/c29-26-12-8-24(9-13-26)28(25-10-14-27(30)15-11-25)33-22-21-32-19-17-31(18-20-32)16-4-7-23-5-2-1-3-6-23;;/h1-15,28H,16-22H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSZWEYIIGLGSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC=CC4=CC=CC=C4.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32Cl2F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042569 | |
| Record name | GBR13069 dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67469-45-8 | |
| Record name | GBR13069 dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




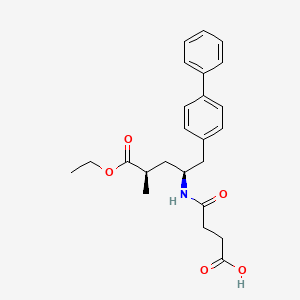
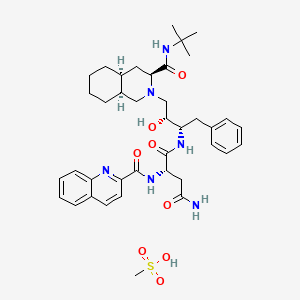

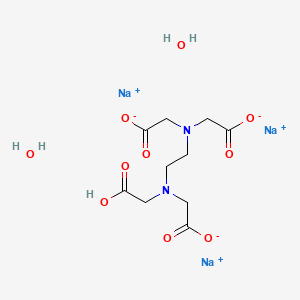
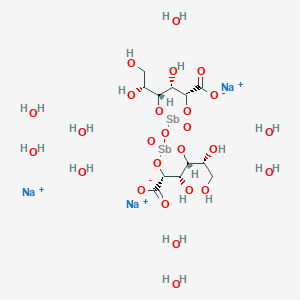
![[4-({6-[Allyl(methyl)amino]hexyl}oxy)-2-fluorophenyl](4-bromophenyl)methanone](/img/structure/B1662478.png)
